

Illuminating Nitric Oxide In Vivo: A Guide to Detection with DAF-FM

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Compound of Interest

Compound Name: *Daf-FM*

Cat. No.: *B1588539*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. Its transient nature and low physiological concentrations, however, make its direct in vivo detection challenging. Diaminofluorescein-FM (**DAF-FM**), a fluorescent probe, has emerged as a valuable tool for researchers to visualize and quantify NO production in living systems. This document provides detailed application notes and protocols for the use of **DAF-FM** in in vivo nitric oxide detection, tailored for professionals in research and drug development.

DAF-FM diacetate, the cell-permeant precursor, readily crosses cellular membranes.^[1] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now NO-reactive **DAF-FM**.^[1] In the presence of nitric oxide and oxygen, **DAF-FM** is converted to a highly fluorescent triazole derivative, exhibiting a significant increase in fluorescence intensity.^{[1][2][3]} This property allows for the sensitive detection of NO production in real-time.

Key Advantages of DAF-FM:

- **High Sensitivity:** **DAF-FM** can detect nanomolar concentrations of nitric oxide.

- **Photostability:** The fluorescent product of **DAF-FM** is more photostable compared to its predecessor, DAF-2, allowing for longer imaging sessions.
- **pH Insensitivity:** The fluorescence of the **DAF-FM-NO** adduct is stable over a wide pH range (above 5.5).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **DAF-FM** and its diacetate form.

Parameter	Value	References
Excitation Maximum (λ_{ex})	~495 nm	
Emission Maximum (λ_{em})	~515 nm	
Quantum Yield (unreacted)	~0.005	
Quantum Yield (reacted with NO)	~0.81 (~160-fold increase)	
Detection Limit	~3 nM	

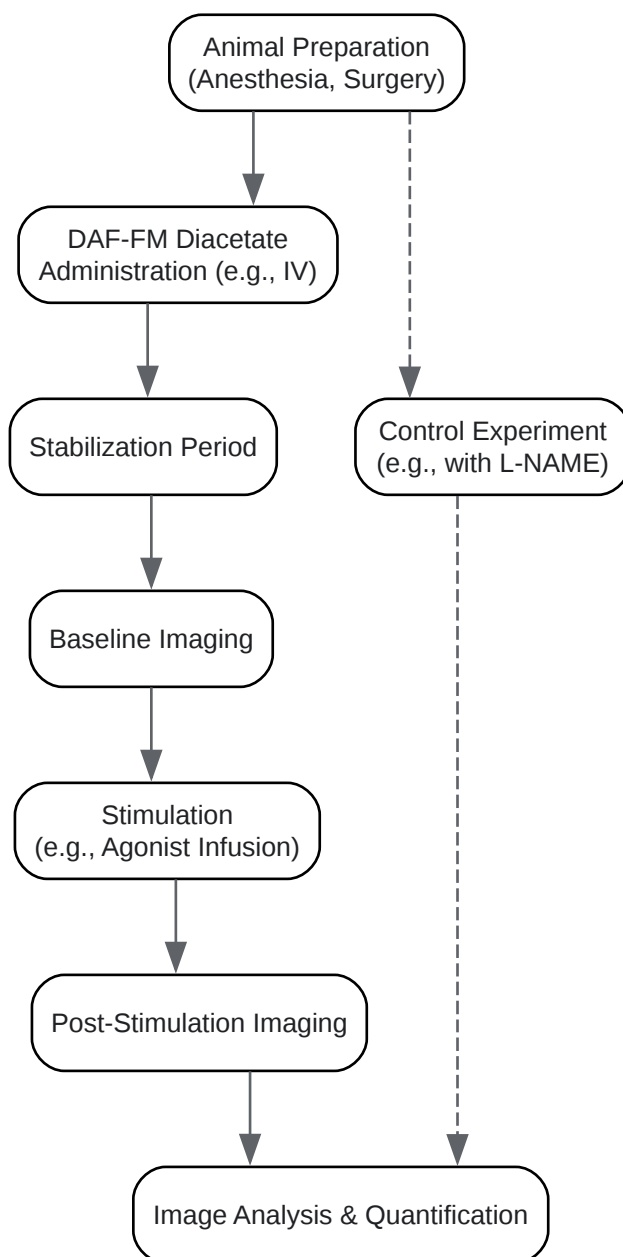
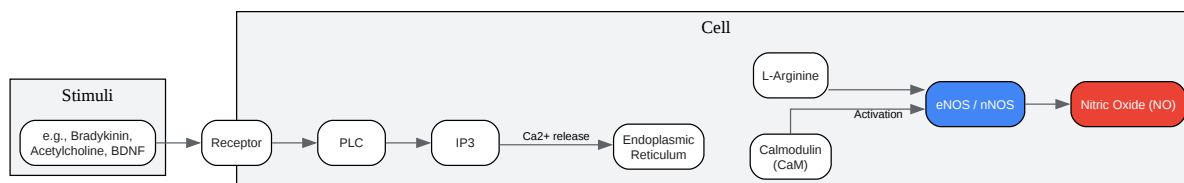
Parameter	Value	References
Formulation	Stock solution in anhydrous DMSO	
Stock Concentration	~5 mM	
Storage	-20°C, desiccated and protected from light	

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthase (NOS) Signaling Pathway

Nitric oxide is primarily synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms: neuronal NOS

(nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The activity of nNOS and eNOS is calcium/calmodulin-dependent, while iNOS activity is largely calcium-independent.



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